Azeliragon

Descripción general

Descripción

Azeliragon, also known as TTP488 or PF-04494700, is a small-molecule RAGE inhibitor . It is developed by vTv Therapeutics for various cancers, including triple-negative breast cancer and pancreatic cancer . The chemical reached Phase III trials in slowing cognitive deterioration in early stage Alzheimer’s disease patients .

Synthesis Analysis

This compound is an orally bioavailable small molecule inhibitor of RAGE . Preclinical studies in animal models of Alzheimer’s Disease (AD) have shown this compound to decrease Aβ plaque deposition, reduce total Aβ brain concentration while increasing plasma Aβ levels . In addition, this compound has been shown to actively inhibit the TNBC cell line, SUM149 .Molecular Structure Analysis

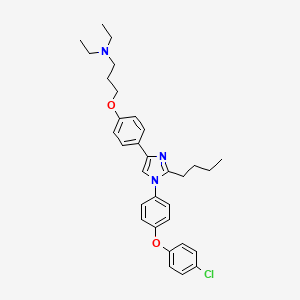

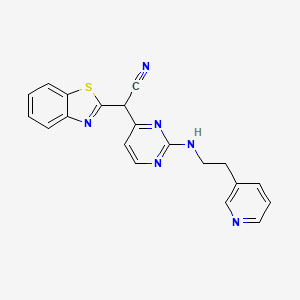

The molecular formula of this compound is C32H38ClN3O2 . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .Chemical Reactions Analysis

This compound is a RAGE inhibitor and it has been shown to actively inhibit the TNBC cell line, SUM149 . RAGE inhibition impaired TNBC cell adhesion to multiple extracellular matrix proteins (including collagens, laminins, and fibronectin), migration, and invasion .Physical And Chemical Properties Analysis

This compound has a molecular weight of 532.12 g/mol . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación

Treatment for Alzheimer's Disease and Type 2 Diabetes : Azeliragon, an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE), has shown promising results in treating patients with mild Alzheimer’s disease, particularly those with type 2 diabetes. It was found to reduce cognitive decline, brain atrophy, and inflammatory cytokine concentrations in patients, as compared to a placebo (Burstein et al., 2020).

RAGE Inhibition for Alzheimer's Disease : this compound inhibits RAGE and has been in Phase 3 development as a potential treatment to slow disease progression in mild Alzheimer’s disease. Preclinical studies have shown a decrease in amyloid plaque deposition, reduction in inflammatory cytokines, and slowing of cognitive decline (Burstein et al., 2018).

Assessment of QTc Liability : A study on the relationship between plasma this compound concentrations and QT interval indicated a small, nonclinically meaningful positive relationship, suggesting no significant drug-related effect on QTcF at therapeutic and supratherapeutic doses (Burstein et al., 2019).

Effects on Bone and Skeletal Muscle : this compound was found to have differential effects on bone and skeletal muscle in middle-aged mice, not preventing aging-induced alterations in bone but attenuating changes in body composition and reversing skeletal muscle alterations induced by aging (Davis et al., 2019).

Prostate Cancer Treatment : Research on prostate cancer indicated that this compound might be a promising alternative therapy, as it was found to decrease prostate cancer cell proliferation and induce apoptosis potentially by inducing oxidative stress in these cells (Ernzen et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Azeliragon has shown promise in preclinical studies and clinical trials for the treatment of Alzheimer’s disease and various cancers . Current research is focused on understanding how this compound impairs aggressive, triple-negative breast cancer from metastasizing at the cellular level . This could lead to new therapeutic strategies for treating this aggressive form of cancer .

Análisis Bioquímico

Biochemical Properties

It interacts with RAGE, a cell-surface receptor of the immunoglobulin superfamily . RAGE binds advanced glycation end products (AGEs), which are modified forms of lipids and proteins that become glycated when exposed to sugars . Azeliragon prevents the binding of many ligands to RAGE .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. In triple-negative breast cancer (TNBC), this compound impairs mechanisms of metastasis, including cancer cell invasion, migration, and epithelial-mesenchymal transition . It does not impair cellular viability, proliferation, or cell cycle in vitro . In Alzheimer’s disease, this compound has been shown to decrease Aβ plaque deposition, reduce total Aβ brain concentration while increasing plasma Aβ levels, decrease sAPPβ while increasing sAPPα, reduce levels of inflammatory cytokines, and slow cognitive decline .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting RAGE. This inhibition blocks the interaction between RAGE and its ligands, including AGEs and Aβ . This can lead to decreased signaling through critical pathways, including Pyk2, STAT3, and Akt .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. For instance, in Alzheimer’s disease, this compound has been shown to slow cognitive decline and improve cerebral blood flow

Dosage Effects in Animal Models

In animal models, this compound has shown to decrease Aβ plaque deposition and improve performance on behavioral assays

Metabolic Pathways

This compound is involved in the RAGE signaling pathway

Transport and Distribution

Propiedades

IUPAC Name |

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNNWYBAOPXVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117468 | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603148-36-3 | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azeliragon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azeliragon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELIRAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8038129.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)

![Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide](/img/structure/B8038180.png)

![6-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one](/img/structure/B8038197.png)

![2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B8038223.png)

![2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide](/img/structure/B8038225.png)